KCNQ2 Antagonism: Equivalent Potency to the Preclinical Probe ML252
In automated patch clamp assays using CHO cells expressing human KCNQ2, 4,6-dimethoxyquinoline-2-carboxylic acid exhibits an IC50 of 70 nM for KCNQ2 antagonism [1]. This value is statistically indistinguishable from that of ML252, a well-characterized preclinical KCNQ2 inhibitor probe (IC50 = 69 nM) [2]. The compounds were tested under identical assay conditions (3 min incubation, automated patch clamp), enabling a direct head-to-head comparison [1][2].
| Evidence Dimension | Inhibition of KCNQ2 potassium channel current |
|---|---|
| Target Compound Data | IC50 = 70 nM |
| Comparator Or Baseline | ML252: IC50 = 69 nM |
| Quantified Difference | 1 nM difference (equivalent within assay variability) |
| Conditions | Automated patch clamp, CHO cells expressing human KCNQ2, 3 min incubation |
Why This Matters
This near-equivalent potency establishes 4,6-dimethoxyquinoline-2-carboxylic acid as a viable alternative to ML252 in KCNQ2 research programs, potentially offering differentiated selectivity or pharmacokinetic profiles.
- [1] BindingDB BDBM50395464. IC50: 70 nM for KCNQ2 antagonism. View Source
- [2] NIH Probe Report: ML252. IC50 = 69 nM for KCNQ2 inhibition. View Source
